1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one
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Overview
Description
1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the fluorophenyl and chloropropanone groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in dichloromethane (CH₂Cl₂) can achieve a high yield of brominated intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and product quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromomethyl-2-chlorophenyl)-1-chloropropan-2-one
- 1-(5-Bromomethyl-2-methylphenyl)-1-chloropropan-2-one
- 1-(5-Bromomethyl-2-iodophenyl)-1-chloropropan-2-one
Uniqueness
1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct reactivity and binding properties
Properties
Molecular Formula |
C10H9BrClFO |
---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-fluorophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(14)10(12)8-4-7(5-11)2-3-9(8)13/h2-4,10H,5H2,1H3 |
InChI Key |
MPDFSFGTCOLPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CBr)F)Cl |
Origin of Product |
United States |
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